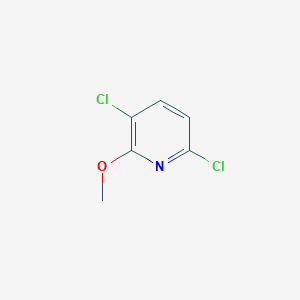

3,6-Dichloro-2-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dichloro-2-methoxypyridine is a heterocyclic organic compound that has attracted attention in scientific research and industry due to its remarkable physical and chemical properties, synthetic versatility, and potential applications in various fields . It has a molecular weight of 178.02 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a pyridine ring . The InChI key for this compound is MLNLHTOIRALQJI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Methoxypyrazines Biosynthesis and Metabolism

Research on methoxypyrazines, including 3-alkyl-2-methoxypyrazines, focuses on their biosynthesis, accumulation, transport, and metabolism in grape. These compounds are vital for imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. The biosynthesis of methoxypyrazines in grapes and their impact on wine flavor has been extensively studied, revealing the complexity of these compounds' metabolic pathways and their significant influence on wine aroma profiles (Lei et al., 2018).

Pesticide Toxicology and Environmental Estrogens

The toxicological profile of methoxychlor, a pesticide related to 3,6-Dichloro-2-methoxypyridine, has been reviewed with an emphasis on its proestrogenic activity and effects on fertility, pregnancy, and developmental processes in humans and animals. Such studies highlight the potential hazards of organochlorine pesticides to reproductive health and underline the importance of understanding the environmental and biological impacts of these chemicals (Cummings, 1997).

Hydroxypyridinone Complexes with Aluminium

Research on hydroxypyridinones, including their interaction with metals like aluminum, is critical for medical applications such as chelation therapy. These studies provide valuable insights into the design and efficacy of metal chelators, which have potential uses in treating metal accumulation diseases (Santos, 2002).

Alkyl-Methoxypyrazines Management in Viticulture

Research into alkyl-methoxypyrazines, which are related to methoxypyridines, focuses on their management in vineyards and winemaking processes. The study discusses the impact of climate change on these compounds and recommends viticultural and oenological interventions to mitigate their presence in wine, aiming to maintain quality under changing environmental conditions (Pickering et al., 2021).

Herbicide Toxicity and Scientometric Analysis

A scientometric review on the toxicity and mutagenicity of 2,4-D herbicide, which shares structural similarities with this compound, offers insights into the global trends and research gaps in the field. This analysis helps in understanding the environmental and health impacts of such chemicals and guides future research directions (Zuanazzi et al., 2020).

Safety and Hazards

The safety information for 3,6-Dichloro-2-methoxypyridine indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary target of 3,6-Dichloro-2-methoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical processes .

Propriétés

IUPAC Name |

3,6-dichloro-2-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNLHTOIRALQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)

![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)